Cas no 33469-36-2 (2-Phenyl-4-(trifluoromethyl)-1H-imidazole)

2-Phenyl-4-(trifluoromethyl)-1H-imidazole structure
33469-36-2 structure
Product Name:2-Phenyl-4-(trifluoromethyl)-1H-imidazole
CAS No:33469-36-2
MF:C10H7F3N2
MW:212.171192407608
MDL:MFCD10000861
CID:54092
PubChem ID:611358
Update Time:2025-04-18

2-Phenyl-4-(trifluoromethyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
    • 2-Phenyl-5-(trifluoromethyl)-1H-imidazole
    • 2-phenyl-4-trifluoromethyl-1(3)H-imidazole
    • 4-(trifluoromethyl)-2-phenylimidazole
    • Imidazole,4-trifluoromethyl-2-phenyl
    • PC5741
    • 1H-Imidazole,2-phenyl-4-(trifluoromethyl)- (9CI)
    • Imidazole, 2-phenyl-4-(trifluoromethyl)-(8CI)
    • 2-Phenyl-4-trifluoromethylimidazole
    • AMY32433
    • SCHEMBL649565
    • BDBM256148
    • F14666
    • FT-0689822
    • 33469-36-2
    • trifluoromethylphenylimidazole
    • SY045946
    • US9487462, 39
    • 2-phenyl-4-(trifluoromethyl)imidazole
    • DS-14569
    • MFCD10000861
    • DTXSID40346338
    • CS-0089724
    • AKOS016007577
    • A875284
    • 2-Phenyl-5-trifluoromethyl-1H-imidazole
    • A1-08135
    • 4-trifluoromethyl 2-phenylimidazole
    • Imidazole, 4-trifluoromethyl-2-phenyl-
    • 2-Phenyl-4-(trifluoromethyl)-1H-imidazole #
    • MDL: MFCD10000861
    • Inchi: 1S/C10H7F3N2/c11-10(12,13)8-6-14-9(15-8)7-4-2-1-3-5-7/h1-6H,(H,14,15)
    • InChI Key: BNLUKQUPRXZCDA-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C2C=CC=CC=2)N1)(F)F

Computed Properties

  • Exact Mass: 212.05600
  • Monoisotopic Mass: 212.05613272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.327
  • Melting Point: 212-213 ºC
  • Boiling Point: 336.8℃ at 760 mmHg
  • Flash Point: 336.8 °C at 760 mmHg
  • Refractive Index: 1.517
  • PSA: 28.68000
  • LogP: 3.09550

2-Phenyl-4-(trifluoromethyl)-1H-imidazole Security Information

2-Phenyl-4-(trifluoromethyl)-1H-imidazole Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Phenyl-4-(trifluoromethyl)-1H-imidazole Production Method

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